molecular formula C8H8ClFO3S B13217454 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride CAS No. 67475-57-4

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B13217454
CAS No.: 67475-57-4
M. Wt: 238.66 g/mol
InChI Key: XCPZPUYEHPEEEN-UHFFFAOYSA-N
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Description

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S. It is a derivative of benzene, characterized by the presence of ethoxy, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Ethoxy-5-fluorobenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

67475-57-4

Molecular Formula

C8H8ClFO3S

Molecular Weight

238.66 g/mol

IUPAC Name

2-ethoxy-5-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClFO3S/c1-2-13-7-4-3-6(10)5-8(7)14(9,11)12/h3-5H,2H2,1H3

InChI Key

XCPZPUYEHPEEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl

Origin of Product

United States

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